molecular formula C11H12BrNS B12952747 7-Bromo-2-(tert-butyl)benzo[d]thiazole

7-Bromo-2-(tert-butyl)benzo[d]thiazole

Cat. No.: B12952747
M. Wt: 270.19 g/mol
InChI Key: RMHXRFMNAXXFBS-UHFFFAOYSA-N
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Description

7-Bromo-2-(tert-butyl)benzo[d]thiazole is an organic compound belonging to the benzo[d]thiazole family. This compound features a bromine atom at the 7th position and a tert-butyl group at the 2nd position on the benzo[d]thiazole ring. Benzo[d]thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(tert-butyl)benzo[d]thiazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-aminothiophenol and 4-bromo-2-nitrobenzoic acid.

    Cyclization: The 2-aminothiophenol undergoes cyclization with 4-bromo-2-nitrobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) to form the benzo[d]thiazole ring.

    Substitution: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(tert-butyl)benzo[d]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzo[d]thiazoles can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction can yield amines or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-Bromo-2-(tert-butyl)benzo[d]thiazole is used as a building block for synthesizing more complex molecules

Biology

The compound has shown potential in biological studies, particularly in the development of antimicrobial agents. Its ability to inhibit bacterial growth makes it a candidate for further research in antibiotic development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated for its anticancer, antiviral, and anti-inflammatory activities.

Industry

Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(tert-butyl)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl)benzo[d]thiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.

    7-Chloro-2-(tert-butyl)benzo[d]thiazole: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties.

    2-(tert-Butyl)-6-methylbenzo[d]thiazole: Contains a methyl group at the 6th position, which may influence its steric and electronic properties.

Uniqueness

7-Bromo-2-(tert-butyl)benzo[d]thiazole is unique due to the presence of both the bromine atom and the tert-butyl group. This combination provides distinct reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12BrNS

Molecular Weight

270.19 g/mol

IUPAC Name

7-bromo-2-tert-butyl-1,3-benzothiazole

InChI

InChI=1S/C11H12BrNS/c1-11(2,3)10-13-8-6-4-5-7(12)9(8)14-10/h4-6H,1-3H3

InChI Key

RMHXRFMNAXXFBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(S1)C(=CC=C2)Br

Origin of Product

United States

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